![molecular formula C16H18O2S B14423837 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol CAS No. 84137-80-4](/img/structure/B14423837.png)
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol is an organic compound that features a sulfanyl group attached to a 4-methylphenyl ring and a phenoxypropan-2-ol moiety
Métodos De Preparación
The synthesis of 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol typically involves the reaction of 4-methylthiophenol with 3-phenoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxypropan-2-ol moiety may interact with cellular membranes, affecting their fluidity and function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparación Con Compuestos Similares
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol can be compared with similar compounds such as:
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]propan-1-one: This compound has a similar sulfanyl group but differs in the presence of a ketone group instead of a phenoxypropan-2-ol moiety.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This compound features a sulfinyl group and a tetrazole ring, offering different chemical and biological properties.
1-Methyl-4-[(4-methylphenyl)sulfanyl]benzene: This compound has a simpler structure with a sulfanyl group attached to a benzene ring.
Propiedades
Número CAS |
84137-80-4 |
|---|---|
Fórmula molecular |
C16H18O2S |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfanyl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H18O2S/c1-13-7-9-16(10-8-13)19-12-14(17)11-18-15-5-3-2-4-6-15/h2-10,14,17H,11-12H2,1H3 |
Clave InChI |
PMNWFCRYJDPACM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC(COC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)
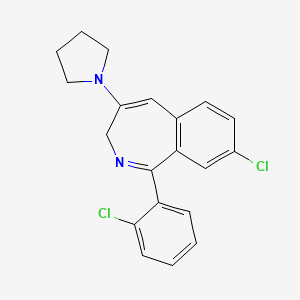
![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)
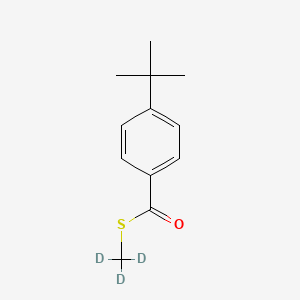
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
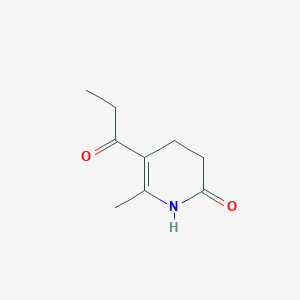
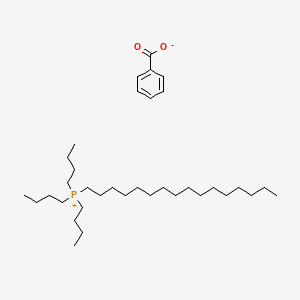
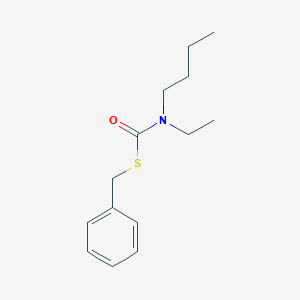
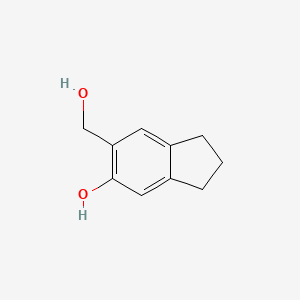
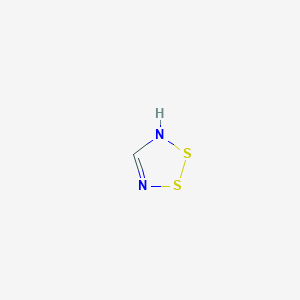
![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
